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molecular formula C9H8O3 B086945 Phenylpyruvic acid CAS No. 156-06-9

Phenylpyruvic acid

Cat. No. B086945
M. Wt: 164.16 g/mol
InChI Key: BTNMPGBKDVTSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04689431

Procedure details

Into a stainless steel-made autoclave of 135 ml capacity were introduced 25 ml of water, 6.2 g of calcium hydroxide, 5.1 g of benzyl chloride and 25 ml of the organic solution of methyl isobutyl ketone containing the cobalt carbonyl catalyst and recovered in Example 3 to form a reaction mixture. The reaction and subsequent processing of the reaction mixture were performed in substantially the same manner as in Example 1. The yields of phenyl pyruvic acid and phenyl acetic acid were 73.0% and 15.2%, respectively, of the respective theoretical values based on the amount of benzyl chloride.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
organic solution
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH2:1].[OH-:2].[Ca+2].[OH-].[CH2:5](Cl)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH2:13]([C:17]([CH3:19])=[O:18])[CH:14]([CH3:16])[CH3:15]>[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]>[C:6]1([CH2:5][C:19](=[O:2])[C:17]([OH:18])=[O:1])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:14]1([CH2:13][C:17]([OH:18])=[O:1])[CH:15]=[CH:11][CH:6]=[CH:5][CH:16]=1 |f:1.2.3,6.7.8.9.10.11.12.13.14.15|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
6.2 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
organic solution
Quantity
25 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recovered in Example 3
CUSTOM
Type
CUSTOM
Details
to form a reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction and subsequent processing of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(C(=O)O)=O
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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